molecular formula C21H18N2O4 B11958683 N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide CAS No. 853351-23-2

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Cat. No.: B11958683
CAS No.: 853351-23-2
M. Wt: 362.4 g/mol
InChI Key: YOQCKQIJWSNMMC-DHZHZOJOSA-N
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Description

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.

    Acrylamide formation: The final step involves the reaction of the furan derivative with an acrylamide precursor under controlled conditions, often using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

    Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

    Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules, in the study of reaction mechanisms, and as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigation of its pharmacological properties, potential therapeutic effects, and as a lead compound for drug development.

    Industry: Use in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide: Lacks the nitro group, potentially altering its reactivity and biological activity.

    N-(2,4-Dimethylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)acrylamide: Contains a chlorine substituent instead of a nitro group, which might affect its chemical properties and applications.

Uniqueness

The presence of both the nitro group and the furan ring in N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, and the furan ring can provide additional stability and reactivity, making this compound versatile for different applications.

Properties

CAS No.

853351-23-2

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C21H18N2O4/c1-14-6-9-19(15(2)12-14)22-21(24)11-8-18-7-10-20(27-18)16-4-3-5-17(13-16)23(25)26/h3-13H,1-2H3,(H,22,24)/b11-8+

InChI Key

YOQCKQIJWSNMMC-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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